molecular formula C18H21N5O3S2 B2654073 2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1207036-42-7

2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2654073
CAS No.: 1207036-42-7
M. Wt: 419.52
InChI Key: QHZSOOGYPKUDMD-UHFFFAOYSA-N
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Description

2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a compound belonging to the class of imidazole derivatives. Imidazoles are known for their versatile applications in medicinal chemistry due to their unique structural properties and ability to interact with various biological targets.

Properties

IUPAC Name

2-[1-(2-methoxyethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S2/c1-12-21-22-17(28-12)20-16(24)11-27-18-19-10-15(23(18)8-9-25-2)13-4-6-14(26-3)7-5-13/h4-7,10H,8-9,11H2,1-3H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZSOOGYPKUDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CCOC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound can be initiated by reacting 5-(4-methoxyphenyl)-1H-imidazole-2-thiol with 2-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in the presence of a base such as sodium hydride (NaH). The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: For industrial production, scalable synthetic routes involve optimizing the reaction parameters to enhance yield and purity. Continuous flow chemistry methods could be applied to streamline the process, reduce reaction time, and improve safety.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: Can be oxidized using mild oxidizing agents like hydrogen peroxide or sodium periodate to yield sulfoxides or sulfones.

  • Reduction: The compound's aromatic rings can undergo reduction, typically using metal catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.

  • Substitution: Can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under basic conditions.

Common Reagents and Conditions Used:

  • Oxidizing agents: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)

  • Reducing agents: Palladium on carbon (Pd/C), hydrogen gas (H2)

  • Nucleophiles for substitution: Ammonia (NH3), various amines

Major Products Formed from These Reactions:

  • From oxidation: Sulfoxides, sulfones

  • From reduction: Reduced aromatic rings

  • From substitution: Aminated imidazole derivatives

Scientific Research Applications

In Chemistry:

  • Used as a ligand in coordination chemistry, facilitating the formation of metal complexes with potential catalytic properties.

In Biology:

  • Studied for its potential anti-inflammatory and antimicrobial activities due to its imidazole and thiadiazole moieties.

In Medicine:

  • Explored for its potential as a pharmaceutical agent in treating various diseases, particularly those involving inflammation and microbial infections.

In Industry:

Mechanism of Action

The exact mechanism of action depends on the specific application but generally involves interaction with biological macromolecules like enzymes or receptors. For instance:

  • Molecular Targets and Pathways: Could inhibit specific enzymes involved in inflammatory pathways or disrupt microbial cell wall synthesis.

Comparison with Similar Compounds

  • 2-mercaptoimidazole derivatives

  • Thiadiazole-containing imidazoles

  • Methoxy-substituted imidazole derivatives

Biological Activity

The compound 2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features an imidazole moiety linked to a thiol group and a thiadiazole structure, which are known for their biological relevance. The presence of methoxy and methyl substituents may enhance its pharmacological properties.

Research indicates that compounds with imidazole and thiadiazole structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Many imidazole derivatives are known for their antifungal and antibacterial properties. The presence of sulfur in the structure may contribute to enhanced interactions with microbial enzymes.
  • Anticancer Properties : Compounds similar to this derivative have shown promise in inhibiting various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Anticancer Activity

A study demonstrated that related compounds with imidazole rings exhibit significant cytotoxicity against several cancer cell lines. For instance, a related compound showed an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116) .

CompoundCell LineIC50 (μM)
Related CompoundHCT-116 (Colon Cancer)6.2
Related CompoundT47D (Breast Cancer)27.3

Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial effects. For example, compounds with similar structures have shown effective inhibition of bacterial growth in vitro.

Case Studies

  • In Vitro Studies : In vitro assays revealed that the compound exhibited significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • In Vivo Studies : Preclinical studies involving animal models indicated that the compound could effectively reduce tumor size in xenograft models, supporting its anticancer potential.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest favorable pharmacokinetic profiles similar to other imidazole derivatives, but further studies are required to assess toxicity levels.

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